molecular formula C19H23N3O2 B2499053 6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one CAS No. 899946-72-6

6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one

Cat. No. B2499053
CAS RN: 899946-72-6
M. Wt: 325.412
InChI Key: DJNXAQOHSCRONJ-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that plays a crucial role in several cellular processes such as glycogen metabolism, cell proliferation, and apoptosis.

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds with pyridazine cores, including derivatives similar to the specified chemical, have been synthesized and investigated for their biological activities. For example, derivatives have been explored for their COX-2 inhibitory properties, cardiotonic effects, antitumor, and antibacterial activities. These activities are attributed to their structural features, which include pyridine and heterocyclic substitutions, making them valuable in the development of new pharmaceutical agents (Ashok et al., 2006).

Herbicidal and Agricultural Chemistry

Research on pyridazine derivatives has also extended into the agricultural sector, where certain compounds exhibit significant herbicidal activities. For instance, some synthesized pyridazine derivatives have shown potent inhibitory effects on chlorophyll synthesis in tests, suggesting their potential use as commercial bleaching herbicides against dicotyledonous plants (Xu et al., 2008).

Anticonvulsant Properties

Structural and electronic properties of anticonvulsant drugs, including pyridazine derivatives, have been extensively studied. These studies involve crystallographic and molecular orbital calculations to understand the drug's behavior and optimize its anticonvulsant properties (Georges et al., 1989).

Synthesis of Novel Heterocycles

The synthesis of novel heterocycles is a significant area of research where the focus is on creating compounds with potential therapeutic applications. For instance, new synthesis routes have been developed for pyridazin-3-one derivatives, showing promising antibacterial and antitumor activities. These synthetic pathways are crucial for the development of new drugs with improved efficacy and safety profiles (Elewa et al., 2021).

Antimicrobial Activities

Another area of interest is the synthesis and evaluation of heterocyclic compounds for their antimicrobial properties. Novel synthetic pathways have led to the creation of compounds that exhibit significant activity against various bacteria strains, highlighting the potential for developing new antibacterial agents (Mohamed, 2004).

properties

IUPAC Name

6-(4-ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-15-6-8-16(9-7-15)17-10-11-18(23)22(20-17)14-19(24)21-12-4-3-5-13-21/h6-11H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNXAQOHSCRONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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